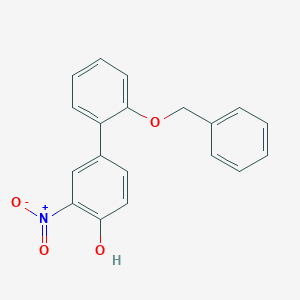
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% (4-MSA-2-NP) is a compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. 4-MSA-2-NP is an aromatic nitro compound with a sulfonamide group, which gives it unique chemical properties and makes it an attractive target for research.
科学的研究の応用
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, as well as a substrate for the enzyme nitroreductase. It has also been used as a fluorescent probe for measuring the activity of enzymes and as a ligand for metal ions. Additionally, 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been used in studies of the binding of drugs to proteins and the interaction of drugs with receptors.
作用機序
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to involve the binding of the nitro group to the sulfonamide group, forming a stable complex. This complex is then able to interact with enzymes, proteins, and receptors, leading to the observed effects.
Biochemical and Physiological Effects
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, leading to anti-inflammatory and anti-allergenic effects. Additionally, it has been shown to inhibit the activity of nitroreductase, leading to anticancer effects. It has also been shown to bind to metal ions, leading to increased antioxidant activity.
実験室実験の利点と制限
The use of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable and non-toxic. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to its use. It is not very soluble in water, and its effects can vary depending on the pH of the solution. Additionally, it can be difficult to accurately measure its concentration in a solution.
将来の方向性
There are several potential future directions for the study of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%. One potential direction is to further investigate its mechanism of action, as well as its interactions with enzymes, proteins, and receptors. Additionally, further research could be done to better understand its biochemical and physiological effects, and to develop new methods for its synthesis. Finally, further research could be done to explore its potential applications in drug development and other areas of scientific research.
合成法
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% can be synthesized through a variety of methods. One of the most common methods is a two-step procedure involving the reaction of 3-methylsulfonylaminophenol and 2-nitrophenol in aqueous solution. The reaction is catalyzed by a base and proceeds in two steps: the first step involves the formation of an intermediate, which is then converted to 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in the second step. The reaction is typically carried out at room temperature and the product is isolated by filtration or precipitation.
特性
IUPAC Name |
N-[3-(4-hydroxy-3-nitrophenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)14-11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(17)18/h2-8,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYLEVKITQLSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686335 |
Source


|
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol | |
CAS RN |
1261900-02-0 |
Source


|
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)




![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)





![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)

